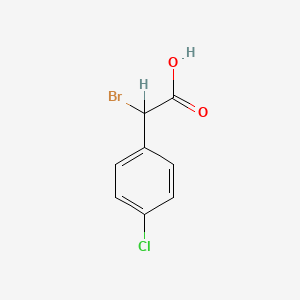

alpha-Bromo-4-chlorophenylacetic acid

概要

説明

Alpha-Bromo-4-chlorophenylacetic acid is a chemical compound with the molecular formula C8H6BrClO2 . It appears as a white crystalline powder .

Synthesis Analysis

The synthesis of alpha-Bromo-4-chlorophenylacetic acid can be achieved through several methods. One common method involves the reaction of the carboxylic acid with PBr3 to form an acid bromide and HBr . The HBr then catalyzes the formation of the acid bromide enol which subsequently reacts with Br2 to give alpha bromination . Another method involves the use of N-Bromosuccinimide and 2,2’-azobis (isobutyronitrile) in tetrachloromethane .

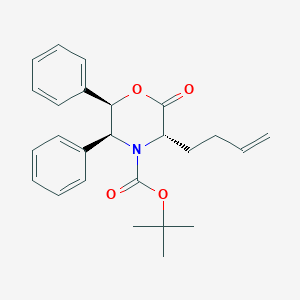

Molecular Structure Analysis

The molecular structure of alpha-Bromo-4-chlorophenylacetic acid is characterized by the presence of bromine, chlorine, oxygen, and carbon atoms. The InChI representation of the molecule is InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H,11,12) . The Canonical SMILES representation is C1=CC(=CC=C1C(C(=O)O)Br)Cl .

Chemical Reactions Analysis

The chemical reactions involving alpha-Bromo-4-chlorophenylacetic acid are primarily related to its bromination. The process begins by the reaction of the carboxylic acid with PBr3 to form an acid bromide plus HBr . The HBr then catalyzes enolization of the acid bromide, and the resultant enol reacts with Br2 in an α-substitution reaction to give an α-bromo acid bromide .

Physical And Chemical Properties Analysis

Alpha-Bromo-4-chlorophenylacetic acid has a molecular weight of 249.49 g/mol . It is a white crystalline powder . The compound has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .

科学的研究の応用

Organic Synthesis

alpha-Bromo-4-chlorophenylacetic acid: is a valuable building block in organic synthesis. It can be used to introduce the 4-chlorophenyl moiety into a molecular framework, which is beneficial for creating compounds with specific electronic and structural properties . The bromine atom in the compound acts as a good leaving group, facilitating further chemical transformations such as nucleophilic substitutions or palladium-catalyzed cross-coupling reactions .

Medicinal Chemistry

In medicinal chemistry, alpha-Bromo-4-chlorophenylacetic acid serves as a precursor for the synthesis of various pharmacologically active molecules. Its derivatives have been explored for their potential use in drug development, particularly in the design of novel anti-inflammatory and analgesic agents .

Material Science

This compound finds applications in material science, especially in the synthesis of new polymers and co-polymers. The halogenated phenyl ring can interact with other components in a polymer matrix, potentially altering the material’s physical properties, such as thermal stability and rigidity .

Agricultural Chemistry

alpha-Bromo-4-chlorophenylacetic acid: is used in the development of new agrochemicals. Its derivatives can act as intermediates in the synthesis of herbicides and pesticides, contributing to the control of pests and weeds in agricultural settings .

Photovoltaic Research

The compound’s ability to absorb light makes it a candidate for use in photovoltaic research. It could be incorporated into the active layers of organic solar cells to improve their efficiency in converting sunlight into electricity .

Non-Linear Optical Studies

Due to its electronic structure, alpha-Bromo-4-chlorophenylacetic acid is of interest in non-linear optical studies. It can be used to synthesize materials with non-linear optical properties, which are important for applications in photonics and telecommunications .

Safety And Hazards

特性

IUPAC Name |

2-bromo-2-(4-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOAAWLOOHBFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440812 | |

| Record name | alpha-Bromo-4-chlorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Bromo-4-chlorophenylacetic acid | |

CAS RN |

3381-73-5 | |

| Record name | alpha-Bromo-4-chlorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha-Bromo-4-chlorophenylacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

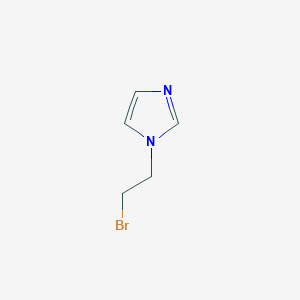

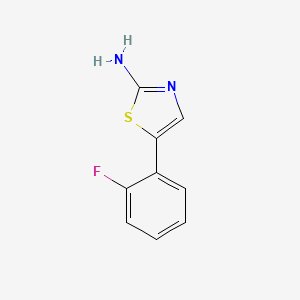

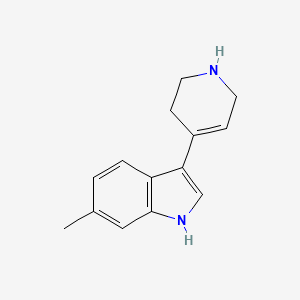

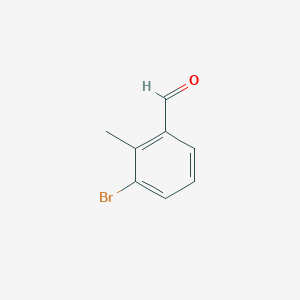

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1279354.png)

![5-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1279371.png)

![(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine](/img/structure/B1279374.png)